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Compound of Interest

Compound Name: Thalicminine

Cat. No.: B107025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thalicminine is a naturally occurring oxyaporphine alkaloid found within various plant species

of the genus Thalictrum, a member of the Ranunculaceae family. This document provides a

comprehensive technical overview of Thalicminine, summarizing its chemical structure, and

available physicochemical and biological data. Given the limited specific data for Thalicminine,

this guide incorporates information on closely related aporphine alkaloids from Thalictrum

species to provide a broader context for its potential properties and activities.

Chemical Structure and Identification
Thalicminine is characterized by a tetracyclic isoquinoline alkaloid core with an oxygenated

function, classifying it as an oxyaporphine alkaloid.

Table 1: Chemical Identification of Thalicminine
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Identifier Value

Molecular Formula C₂₀H₁₅NO₆

IUPAC Name

7,16,17-trimethoxy-3,5-dioxa-11-

azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-

1,6,8(20),9,11,14,16,18-octaen-13-one

CAS Number 16408-77-8

PubChem CID 167534

Physicochemical Properties
Specific experimental data on the physicochemical properties of Thalicminine are not readily

available in the public domain. However, based on its chemical structure as a polycyclic

aromatic alkaloid, some general properties can be inferred. Aporphine alkaloids are typically

crystalline solids with defined melting points. Their solubility is generally low in water but higher

in organic solvents.

Table 2: Predicted and General Physicochemical Properties of Aporphine Alkaloids

Property
Predicted/General Value for Aporphine
Alkaloids

Molecular Weight 365.34 g/mol

Melting Point
Expected to be a crystalline solid with a distinct

melting point.

Solubility

Generally low solubility in water, soluble in

organic solvents like chloroform, methanol, and

ethanol.

pKa
The presence of a nitrogen atom suggests basic

properties.

Biological Activity and Cytotoxicity
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While specific quantitative biological activity data for Thalicminine is limited, studies on crude

extracts and isolated alkaloids from Thalictrum species have demonstrated significant

biological activities, particularly cytotoxicity against various cancer cell lines. Alkaloids from

Thalictrum foliolosum and Thalictrum cultratum have shown potent cytotoxic effects. For

instance, some isoquinoline alkaloids isolated from Thalictrum foliolosum exhibited IC₅₀ values

of less than 20 μM against human lung cancer cell lines.[1][2] Another study on alkaloids from

Thalictrum cultratum reported IC₅₀ values in the micromolar range against human leukemia and

prostate cancer cells.[3]

Table 3: Cytotoxicity of Alkaloids from Thalictrum Species (Illustrative Data)

Alkaloid/Extract
Source

Cell Line IC₅₀ (µM) Reference

Isoquinoline alkaloids

from T. foliolosum

Human Lung Cancer

Cell Lines (H460,

H23, HTB-58, A549,

H441, H2170)

< 20 [1][2]

Alkaloids from T.

cultratum

Human Leukemia

(HL-60)
~1-10 [3]

Alkaloids from T.

cultratum

Human Prostate

Cancer (PC-3)
~5-20 [3]

Note: These values are for related alkaloids and not specifically for Thalicminine. They are

provided to indicate the potential cytotoxic potency of this class of compounds.

Experimental Protocols
The following sections outline generalized experimental protocols for the isolation,

characterization, and cytotoxic evaluation of Thalicminine, based on established methods for

Thalictrum alkaloids.

Isolation and Purification of Thalicminine
A general workflow for the isolation of Thalicminine from its natural source, such as the roots

of Thalictrum species, is depicted below.
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Figure 1. General workflow for the isolation of Thalicminine.

Methodology:
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Extraction: The dried and powdered plant material is extracted with a suitable organic

solvent, such as methanol or ethanol, at room temperature or with gentle heating.

Acid-Base Partitioning: The resulting crude extract is subjected to acid-base partitioning to

selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which

protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous

layer is then washed with a non-polar organic solvent to remove neutral and acidic

compounds. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and

making them soluble in a non-polar organic solvent, which is then used for extraction.

Chromatographic Separation: The crude alkaloid extract is then subjected to various

chromatographic techniques, such as column chromatography over silica gel or alumina,

followed by High-Performance Liquid Chromatography (HPLC) for further separation and

purification of individual alkaloids, including Thalicminine.

Structural Characterization
The chemical structure of isolated Thalicminine is elucidated using a combination of

spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the precise

molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as

COSY, HSQC, and HMBC are employed to establish the connectivity between atoms and

finalize the complete chemical structure.

Cytotoxicity Assessment
The cytotoxic activity of Thalicminine can be evaluated against a panel of human cancer cell

lines using standard in vitro assays.
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Figure 2. Workflow for in vitro cytotoxicity testing.

Methodology (MTT Assay):

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented

with fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and

allowed to adhere overnight.

Treatment: The cells are then treated with various concentrations of Thalicminine (typically

in a serial dilution) and a vehicle control.

Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and

the absorbance is measured using a microplate reader. The percentage of cell viability is

calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is

determined.

Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by Thalicminine have not

been extensively studied. However, aporphine alkaloids, as a class, are known to exert their

cytotoxic effects through various mechanisms, including the induction of apoptosis

(programmed cell death) and cell cycle arrest.

A related alkaloid from Thalictrum cultratum was found to induce apoptosis and arrest the cell

cycle at the S phase in human leukemia cells.[3] This suggests that Thalicminine may also

interfere with key cellular processes that regulate cell proliferation and survival. A potential

mechanism of action could involve the modulation of signaling pathways that are often

dysregulated in cancer, such as those involving protein kinases, transcription factors, and

apoptosis-related proteins.
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Figure 3. Generalized signaling pathway for aporphine alkaloids.

Conclusion
Thalicminine is an oxyaporphine alkaloid with a defined chemical structure, naturally occurring

in Thalictrum species. While specific experimental data for this compound are scarce, the

known cytotoxic activities of related alkaloids from the same genus suggest that Thalicminine
holds potential as a subject for further investigation in the context of anticancer drug discovery.

Future research should focus on the targeted isolation and comprehensive biological

evaluation of Thalicminine to elucidate its specific physicochemical properties, cytotoxic

profile, and mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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